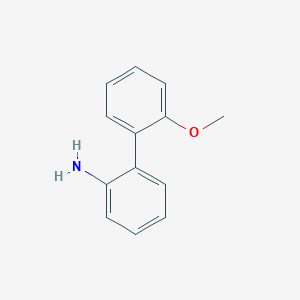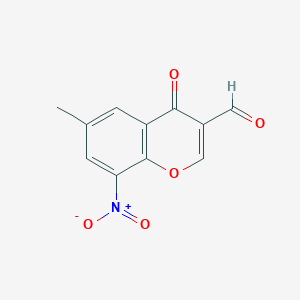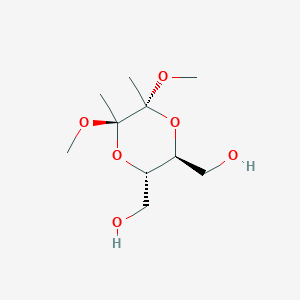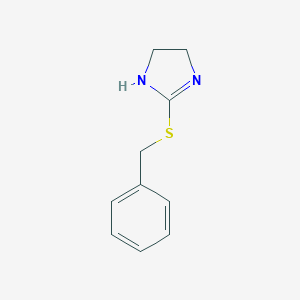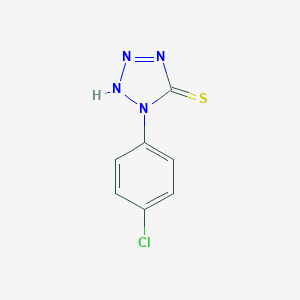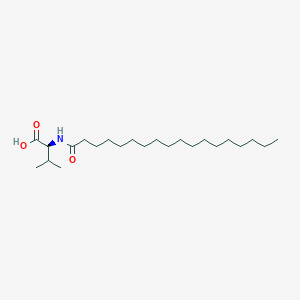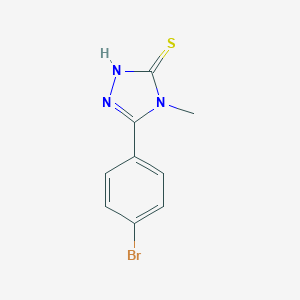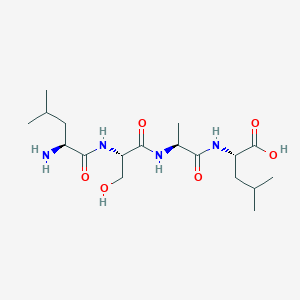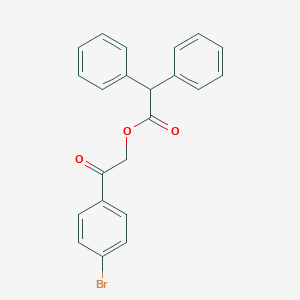
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a derivative of salicylic acid and is structurally similar to aspirin. Diflunisal is known for its long half-life and high plasma protein binding, making it a popular choice for chronic pain management.
Mechanism Of Action
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for causing pain and fever. By inhibiting COX enzymes, 2-(4-Bromophenyl)-2-oxoethyl diphenylacetate reduces the production of prostaglandins, which results in a reduction of pain, inflammation, and fever.
Biochemical And Physiological Effects
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which results in a reduction of pain, inflammation, and fever. It has also been shown to inhibit the activity of platelets, which can reduce the risk of blood clots.
Advantages And Limitations For Lab Experiments
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate has a number of advantages and limitations for use in lab experiments. Its long half-life and high plasma protein binding make it a popular choice for chronic pain management. However, its potential for side effects, such as gastrointestinal bleeding and renal toxicity, must be taken into consideration when using it in lab experiments.
Future Directions
There are a number of future directions for research on 2-(4-Bromophenyl)-2-oxoethyl diphenylacetate. It is being investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and various types of cancer. It is also being studied for its potential to reduce the risk of cardiovascular disease and stroke. Further research is needed to fully understand the potential benefits and risks of using 2-(4-Bromophenyl)-2-oxoethyl diphenylacetate for these conditions.
Synthesis Methods
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate can be synthesized through the reaction of 4-bromobenzoyl chloride with diphenylacetic acid in the presence of a base. The resulting compound is then purified through recrystallization.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate has been extensively studied for its potential use in treating various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It is also being investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and various types of cancer.
properties
CAS RN |
7598-27-8 |
|---|---|
Product Name |
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate |
Molecular Formula |
C22H17BrO3 |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2,2-diphenylacetate |
InChI |
InChI=1S/C22H17BrO3/c23-19-13-11-16(12-14-19)20(24)15-26-22(25)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2 |
InChI Key |
UYVBQHDPGPQTCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Other CAS RN |
7598-27-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







